

Delving into YW2065: A Technical Guide on its Pharmacokinetics and Toxicity

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Compound of Interest

Compound Name: YW2065

Cat. No.: B15541190

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For Immediate Release – A comprehensive technical guide has been compiled detailing the pharmacokinetic profile and toxicological assessment of **YW2065**, a novel pyrazole-4-carboxamide derivative with promising therapeutic potential for colorectal cancer. This document is intended for researchers, scientists, and professionals in the field of drug development, providing an in-depth look at the compound's behavior in biological systems and its safety profile.

YW2065 has been identified as a dual-action agent that inhibits the Wnt/ β -catenin signaling pathway and activates AMP-activated protein kinase (AMPK), both of which are critical pathways in cancer progression.^{[1][2][3]} The compound achieves its inhibitory effect on the Wnt pathway by stabilizing Axin-1, a key scaffolding protein involved in the degradation of β -catenin.^{[1][2][3]}

Pharmacokinetic Profile

Pharmacokinetic studies in mice have revealed favorable properties for **YW2065**, suggesting its potential for in vivo applications. Following intraperitoneal administration, the compound is readily absorbed and distributed.

Parameter	Value	Species	Administration Route
Cmax	1003.8 ± 165.7 ng/mL	Mouse	10 mg/kg, Intraperitoneal
Tmax	0.25 h	Mouse	10 mg/kg, Intraperitoneal
AUC(0-t)	1342.3 ± 153.7 h*ng/mL	Mouse	10 mg/kg, Intraperitoneal
T1/2	1.8 ± 0.2 h	Mouse	10 mg/kg, Intraperitoneal

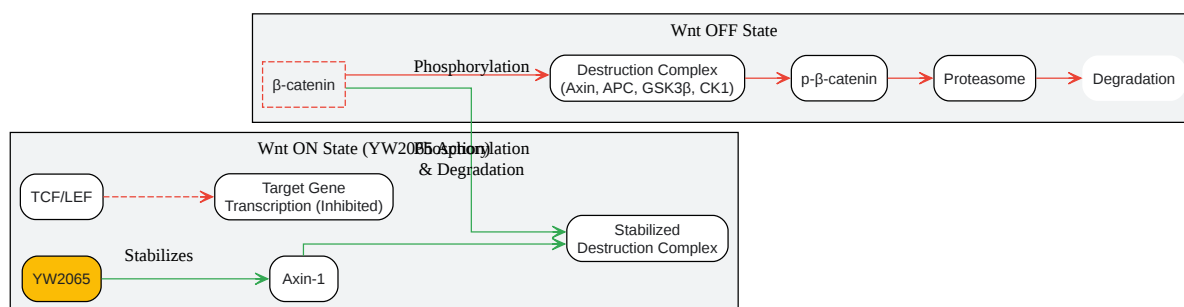
Toxicity Assessment

Initial toxicity studies in mice indicate that **YW2065** is well-tolerated at therapeutic doses, with no obvious signs of toxicity observed.

Study	Dosage	Species	Duration	Observations
In vivo Toxicity	20 mg/kg/day	Mouse	21 days	No obvious toxicity or significant body weight change.

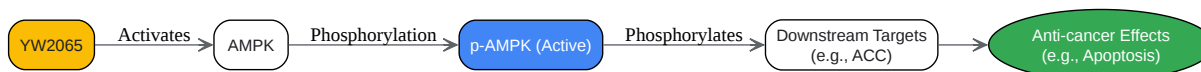
Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.



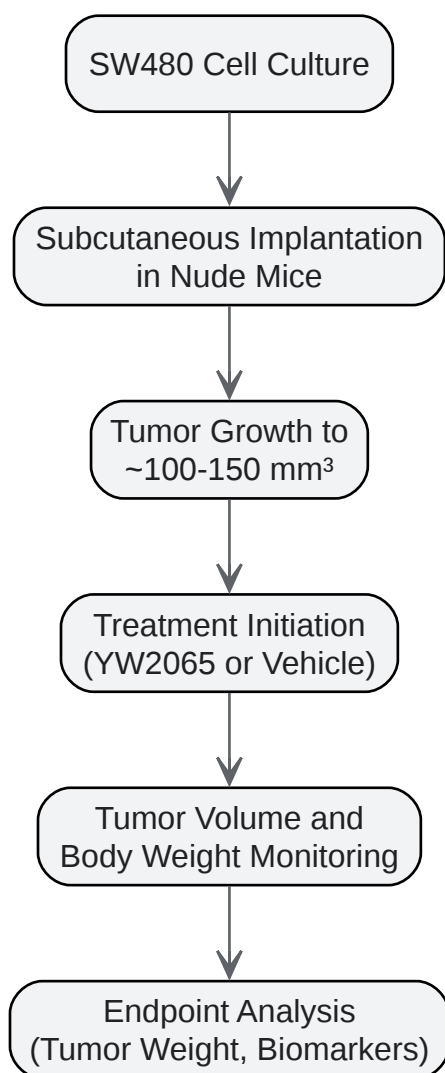
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Caption: Wnt/β-catenin signaling pathway modulation by **YW2065**.



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Caption: AMPK activation pathway by **YW2065**.



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Caption: SW480 xenograft model experimental workflow.

Experimental Protocols

Pharmacokinetic Study in Mice:

- Animals: Male C57BL/6 mice.
- Dosing: **YW2065** was formulated in a vehicle of DMSO, PEG300, Tween 80, and saline. A single dose of 10 mg/kg was administered via intraperitoneal injection.

- **Sample Collection:** Blood samples were collected at various time points (0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration.
- **Bioanalysis:** Plasma concentrations of **YW2065** were determined using a validated LC-MS/MS method.
- **Data Analysis:** Pharmacokinetic parameters were calculated using non-compartmental analysis.

In Vivo Toxicity Study:

- **Animals:** Nude mice.
- **Dosing:** **YW2065** was administered daily at a dose of 20 mg/kg for 21 consecutive days.
- **Observations:** The health and body weight of the mice were monitored daily throughout the study period.
- **Endpoint:** At the end of the 21-day treatment period, the mice were euthanized, and a gross examination was performed.

SW480 Xenograft Model:

- **Cell Line:** Human SW480 colorectal cancer cells were used.
- **Animals:** Female nude mice.
- **Procedure:** SW480 cells were implanted subcutaneously into the flanks of the mice.
- **Treatment:** Once the tumors reached a palpable size, the mice were randomized into treatment and control groups. **YW2065** was administered to the treatment group.
- **Monitoring:** Tumor growth and body weight were measured regularly throughout the study.
- **Endpoint:** At the conclusion of the study, tumors were excised and weighed for analysis.

This technical guide provides a foundational understanding of the pharmacokinetic and toxicological properties of **YW2065**. The favorable in vivo profile, coupled with its dual

mechanism of action, positions **YW2065** as a compelling candidate for further preclinical and clinical development in the treatment of colorectal cancer.

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References

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- 3. Pyrazole-4-Carboxamide (YW2065): A Therapeutic Candidate for Colorectal Cancer via Dual Activities of Wnt/ β -Catenin Signaling Inhibition and AMP-Activated Protein Kinase (AMPK) Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
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